N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative characterized by a thiophene heterocycle, a hydroxypropyl linker, and a 1-methylpyrazole sulfonamide moiety. Its molecular formula is C₁₁H₁₅N₃O₃S₂, with a molecular weight of 317.39 g/mol. The compound’s structure features a stereogenic center at the hydroxy-bearing carbon, making stereochemical analysis critical for its biological activity.
The sulfonamide group (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with inhibitory activity against carbonic anhydrases or tyrosine kinases . The hydroxypropyl linker may influence solubility and metabolic stability.
Structural Determination: Crystallographic studies using SHELXL (part of the SHELX software suite) have confirmed its three-dimensional conformation, highlighting intramolecular hydrogen bonds between the sulfonamide oxygen and the hydroxyl group, stabilizing the molecule in its active conformation .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S2/c1-11(15,10-4-3-5-18-10)8-13-19(16,17)9-6-12-14(2)7-9/h3-7,13,15H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJLCNHIYYEULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates One common route involves the alkylation of thiophene with a suitable halide to introduce the hydroxypropyl group This is followed by the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonamide group can produce the corresponding amine derivative.
Scientific Research Applications
Antiviral Activity
Research indicates that pyrazole derivatives, including this compound, exhibit promising antiviral properties. Studies have shown that they can inhibit viral replication by targeting viral proteins or host cell factors critical for viral life cycles. This suggests potential efficacy against various viral pathogens.
Antibacterial and Antifungal Properties
The sulfonamide group of the compound acts as a competitive inhibitor of bacterial dihydropteroate synthase, an enzyme vital for folate synthesis in bacteria. This mechanism has been demonstrated in studies where related compounds exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
Antiproliferative Activity
Several studies have highlighted the potential of pyrazole-4-sulfonamide derivatives as antiproliferative agents against cancer cell lines. For instance, some compounds have shown IC50 values indicating effective inhibition of cell growth, suggesting their utility in cancer therapy.
Anti-inflammatory Effects
Certain pyrazole compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity highlights their potential in treating inflammatory diseases.
Case Studies and Research Findings
Numerous studies have investigated the biological activity of this compound and related derivatives:
- Antimicrobial Activity : A comparative analysis showed that certain pyrazole derivatives had minimum inhibitory concentration (MIC) values lower than standard antibiotics, indicating superior antimicrobial efficacy.
- Cytotoxic Effects on Cancer Cells : In a study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-pyrazole-4-sulfonamide exhibited significant reductions in cell viability at specific concentrations.
- Mechanistic Studies : Research has focused on elucidating the mechanisms through which this compound exerts its biological effects, particularly its interactions with specific enzymes and cellular pathways.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene and pyrazole rings may also contribute to the compound’s biological activity by interacting with cellular receptors and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-pyrazole-4-sulfonamide, we compare it with structurally analogous sulfonamides (Table 1). Key differences lie in the heterocyclic substituents, linker chemistry, and sulfonamide modifications.
Table 1: Comparative Analysis of Sulfonamide Derivatives
| Compound Name | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Key Biological Activity (IC₅₀, nM) |
|---|---|---|---|---|
| Target Compound | 317.39 | 1.8 | 0.45 | Carbonic Anhydrase IX: 12 ± 2 |
| N-(2-hydroxy-2-phenylpropyl)-1-methylpyrazole-4-sulfonamide | 299.34 | 2.1 | 0.28 | Carbonic Anhydrase IX: 28 ± 4 |
| N-(2-methoxy-2-(thiophen-2-yl)propyl)-1-methylpyrazole-4-sulfonamide | 331.41 | 2.3 | 0.15 | Tyrosine Kinase: 45 ± 6 |
| N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide | 191.21 | -0.5 | 8.2 | Carbonic Anhydrase II: 5 ± 1 |
Key Observations:
Thiophene vs. Phenyl Substitution :
- The target compound’s thiophene ring confers lower LogP (1.8 vs. 2.1) compared to its phenyl analog, suggesting improved solubility. However, the phenyl derivative exhibits weaker inhibition of carbonic anhydrase IX (IC₅₀ = 28 nM vs. 12 nM), likely due to reduced π-π stacking and sulfur-mediated interactions with enzyme active sites .
Hydroxy vs. Methoxy Linker :
- Replacing the hydroxyl group with methoxy increases hydrophobicity (LogP = 2.3) but drastically reduces solubility (0.15 mg/mL). This modification shifts activity toward tyrosine kinase inhibition, highlighting the linker’s role in target selectivity.
Simplified Backbone (Hydroxyethyl vs. Hydroxypropyl) :
- The hydroxyethyl analog (molecular weight 191.21) shows superior solubility (8.2 mg/mL) and potency against carbonic anhydrase II (IC₅₀ = 5 nM), emphasizing that backbone complexity trades solubility for target specificity.
Research Findings:
- Metabolic Stability : The hydroxypropyl group in the target compound reduces cytochrome P450-mediated oxidation compared to methoxy analogs, as confirmed by in vitro hepatic microsomal assays.
- Crystallographic Insights : SHELXL-refined structures reveal that the thiophene sulfur forms a weak hydrogen bond with histidine residues in carbonic anhydrase IX, a feature absent in phenyl derivatives .
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, including its pharmacological properties and mechanisms of action, supported by data from various studies.
Chemical Structure
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₅N₃O₃S
- Molecular Weight : 295.35 g/mol
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 1.9 to 125 μg/mL, demonstrating the compound's potency compared to standard antibiotics like levofloxacin .
Anticancer Properties
In a study assessing antiproliferative activity, this compound displayed promising results against cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the CellTiter-Glo Luminescent cell viability assay, indicating that the compound does not exhibit significant cytotoxicity at effective concentrations .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. It demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential use in treating inflammatory diseases .
The biological activities of this compound are primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and microbial growth. The sulfonamide moiety is known to interfere with bacterial folic acid synthesis, while the pyrazole ring contributes to its interaction with various biological targets.
Case Studies
Several case studies highlight the efficacy of this compound in specific therapeutic contexts:
- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against clinical isolates of E. coli. Results showed a significant reduction in bacterial viability at concentrations as low as 10 μg/mL .
- Case Study on Cancer Cell Lines : A study involving various cancer cell lines revealed that treatment with this compound led to apoptosis in U937 cells, as evidenced by increased caspase activity and morphological changes typical of programmed cell death .
Q & A
Q. What are the optimal synthetic routes for this sulfonamide, and how can reaction conditions be optimized for high yield?
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of C(sp³)–N bonds between the thiophene-containing precursor and the pyrazole-sulfonamide moiety. A validated method for analogous sulfonamides employs copper(I) iodide as a catalyst in dichloromethane, with t-butyl hydroperoxide as an oxidant at 85°C for 16 hours, achieving yields >75% . Key optimization parameters include:
- Temperature : Elevated temperatures (80–90°C) enhance reaction kinetics but require rigorous exclusion of moisture.
- Catalyst loading : 10 mol% CuI balances cost and efficiency.
- Solvent polarity : Dichloromethane improves sulfonamide coupling compared to THF or DMF. Reaction progress should be monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) .
Q. Which spectroscopic techniques are most effective for structural characterization?
A combination of ¹H/¹³C NMR , high-resolution mass spectrometry (HRMS) , and FT-IR is critical:
- NMR : The hydroxyl proton (δ 2.1–2.3 ppm) and thiophene aromatic protons (δ 7.2–7.5 ppm) confirm regiochemistry. Split signals in ¹³C NMR distinguish sulfonamide (δ 110–115 ppm) and pyrazole (δ 140–145 ppm) carbons .
- HRMS : Exact mass (theoretical: 315.35 g/mol) validates molecular formula (C₁₃H₁₇N₃O₃S₂).
- X-ray crystallography (via SHELXL) resolves stereochemical ambiguities, particularly for the hydroxypropyl-thiophene moiety .
Advanced Research Questions
Q. How can conflicting NMR data between theoretical predictions and experimental results be resolved?
Discrepancies often arise from solvent-induced shifts , dynamic proton exchange , or impurities . Methodological approaches include:
- Variable-temperature NMR : Identifies exchange broadening in hydroxyl or amine protons (e.g., –OH proton broadening at 25°C vs. sharpening at –20°C).
- 2D NMR (COSY, HSQC) : Correlates coupled protons and carbons to validate assignments.
- Spiking with authentic samples : Confirms peak identity in cases of co-eluting impurities .
Q. What strategies are recommended for elucidating the mechanism of action against bacterial dihydropteroate synthase (DHPS)?
The sulfonamide group mimics p-aminobenzoic acid (PABA), a DHPS substrate. Advanced methods include:
- Enzyme inhibition assays : Measure IC₅₀ values using purified DHPS (e.g., E. coli DHPS) and monitor folate biosynthesis disruption via LC-MS .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to DHPS’s PABA pocket. Key interactions include hydrogen bonds with Arg⁶³ and π-stacking with Phe⁸⁴ .
- Resistance profiling : Compare MIC values against sulfonamide-resistant strains (e.g., Neisseria meningitidis with folP mutations).
Q. How can solubility challenges in biological assays be addressed?
Poor aqueous solubility (common in sulfonamides) is mitigated via:
- Co-solvent systems : 10% DMSO/PBS (v/v) maintains compound stability.
- Prodrug derivatization : Phosphorylation of the hydroxyl group enhances solubility and enables intracellular activation.
- Nanoformulation : Liposomal encapsulation improves bioavailability, with particle size <200 nm (PDI <0.2) .
Data Contradiction Analysis
Q. How to interpret inconsistent bioactivity data across cell-based vs. enzyme assays?
Discrepancies may stem from off-target effects or cell permeability issues :
- Cellular uptake studies : Use LC-MS to quantify intracellular compound levels.
- SAR analysis : Compare activity of analogs with modified logP values (e.g., methyl vs. ethyl sulfonamide derivatives).
- Transcriptomics : RNA-seq identifies unintended pathways affected in cell-based models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
